(2E)-3-{4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)-methyl]phenyl}acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-{4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)-methyl]phenyl}acrylic acid is a useful research compound. Its molecular formula is C14H13N3O5 and its molecular weight is 303.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2E)-3-{4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)-methyl]phenyl}acrylic acid is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring both a methoxy group and a nitro-substituted pyrazole moiety, suggests possible interactions with biological systems that could lead to various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H13N3O5, with a molecular weight of 303.27 g/mol. The compound is characterized by the following structural features:
Property | Value |
---|---|
IUPAC Name | (E)-3-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]prop-2-enoic acid |
Molecular Formula | C14H13N3O5 |
Molecular Weight | 303.27 g/mol |
Purity | ≥95% |
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole and acrylic acid derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound were screened against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1 summarizes the antimicrobial activity of related compounds:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
10a (R1 = H) | E. coli | 15 |
10c (R1 = 4-F) | P. mirabilis | 18 |
10d (R1 = 4-OCH3) | S. aureus | 20 |
10e (R1 = 4-NO2) | B. subtilis | 17 |
These results suggest that modifications in the substituents can enhance the antimicrobial efficacy of the compounds.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. For example, certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a mechanism through which they may exert therapeutic effects in inflammatory diseases.
Anticancer Activity
In vitro studies have shown that compounds similar to this compound possess anticancer properties. The IC50 values for these compounds against cancer cell lines such as HCT116 and MCF7 have been reported to be significantly lower than those of standard chemotherapeutics, indicating their potential as novel anticancer agents.
Table 2 presents the IC50 values for some related compounds:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | HCT116 | 1.9 |
Compound B | MCF7 | 2.3 |
Doxorubicin | HCT116 | 3.23 |
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cytokine Modulation : It may modulate the expression of cytokines involved in inflammatory responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating infections and cancer:
- Case Study on Antimicrobial Efficacy : A study involving a series of pyrazole derivatives demonstrated significant activity against Staphylococcus aureus, with one compound achieving a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Anticancer Research : In a preclinical trial, a derivative exhibited selective toxicity towards cancer cells while sparing normal cells, showcasing its potential for targeted therapy.
Propiedades
IUPAC Name |
(E)-3-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-22-13-4-2-10(3-5-14(18)19)6-11(13)8-16-9-12(7-15-16)17(20)21/h2-7,9H,8H2,1H3,(H,18,19)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUBWDYKUHBGMM-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.